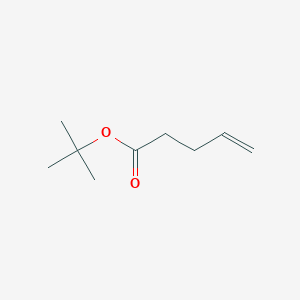

Tert-butyl pent-4-enoate

Description

Contextualization within Unsaturated Ester Chemistry

Tert-butyl pent-4-enoate (B1234886), with the chemical formula C9H16O2, is classified as a γ,δ-unsaturated ester. nih.gov This classification signifies that the carbon-carbon double bond is located between the fourth and fifth carbon atoms relative to the carbonyl group. This specific arrangement of functional groups—a sterically bulky tert-butyl ester and a reactive terminal alkene—is central to its chemical behavior.

The tert-butyl group provides significant steric hindrance, which can influence the stereochemical outcomes of chemical reactions. A key feature of this group is its ability to be removed under acidic conditions, a process frequently utilized in multi-step syntheses for deprotection. The terminal double bond is a site of high reactivity, readily participating in various addition and cycloaddition reactions, which makes it a valuable handle for introducing new functional groups and extending the carbon skeleton.

Strategic Significance as a Synthetic Building Block

The bifunctional nature of tert-butyl pent-4-enoate makes it a strategically important building block in organic synthesis. Chemists leverage its distinct reactive sites to construct complex molecular architectures with a high degree of control.

A prominent application of this compound is in ring-closing metathesis (RCM), a powerful reaction for forming cyclic compounds. For instance, derivatives of this compound have been used to synthesize phosphorus-containing heterocycles, known as phostams, phostones, and phostines, through RCM. beilstein-journals.org

Furthermore, the alkene group can undergo a variety of transformations, including:

Epoxidation: The double bond can be converted to an epoxide, a three-membered ring containing an oxygen atom, which can subsequently be opened by nucleophiles to introduce diverse functionalities.

Hydroboration-Oxidation: This two-step reaction sequence allows for the anti-Markovnikov addition of a hydroxyl group to the terminal carbon of the alkene.

Palladium-Catalyzed Cross-Coupling Reactions: Reactions such as the Heck reaction enable the attachment of aryl or vinyl groups to the double bond.

The ester group can be hydrolyzed to yield 4-pentenoic acid or converted to other esters through transesterification. This versatility allows for the strategic unmasking of a carboxylic acid at a desired point in a synthetic pathway. Its derivatives are also used as building blocks in the synthesis of peptide nucleic acids (PNAs) and other complex molecules. researchgate.netlookchem.com

Overview of Current Research Trajectories and Methodological Approaches

Current research on this compound is focused on developing novel and more efficient synthetic methods. A significant area of investigation is asymmetric catalysis, which aims to control the three-dimensional arrangement of atoms (stereochemistry) during reactions at the double bond. This is crucial for the synthesis of enantiomerically pure compounds, which is of high importance in the pharmaceutical industry. For example, the enzymatic resolution of (R)-tert-butyl-3-hydroxypent-4-enoate, a related compound, highlights the utility of biocatalysis in achieving high stereoselectivity. unimelb.edu.au

Researchers are also exploring the use of this compound and its derivatives in cascade reactions. These processes involve multiple bond-forming events occurring in a single reaction vessel, leading to a rapid increase in molecular complexity and greater efficiency.

Another active research area is the incorporation of this molecule into polymers. The terminal alkene can be polymerized, and the resulting polymer can be further functionalized via reactions at the ester group, opening avenues for the creation of novel materials with tailored properties. Derivatives of this compound have also been investigated as prodrugs in cancer research, where the ester group can be cleaved to release an active therapeutic agent. nih.govrsc.org

Interactive Data Table: Properties of this compound

| Property | Value |

|---|---|

| IUPAC Name | This compound nih.gov |

| CAS Number | 32400-25-2 nih.govchemicalbook.com |

| Molecular Formula | C9H16O2 nih.govechemi.com |

| Molar Mass | 156.22 g/mol nih.govechemi.com |

| Monoisotopic Mass | 156.11503 g/mol epa.gov |

| Appearance | Colorless liquid |

| PSA | 26.3 Ų nih.gov |

Structure

3D Structure

Properties

CAS No. |

32400-25-2 |

|---|---|

Molecular Formula |

C9H16O2 |

Molecular Weight |

156.22 g/mol |

IUPAC Name |

tert-butyl pent-4-enoate |

InChI |

InChI=1S/C9H16O2/c1-5-6-7-8(10)11-9(2,3)4/h5H,1,6-7H2,2-4H3 |

InChI Key |

ZGQQQFWPVOPRSG-UHFFFAOYSA-N |

SMILES |

CC(C)(C)OC(=O)CCC=C |

Canonical SMILES |

CC(C)(C)OC(=O)CCC=C |

Other CAS No. |

32400-25-2 |

Origin of Product |

United States |

Synthetic Methodologies for Tert Butyl Pent 4 Enoate and Its Functionalized Derivatives

Classical Esterification Approaches and Optimization Studies

Traditional methods for the synthesis of tert-butyl esters, including tert-butyl pent-4-enoate (B1234886), have relied on fundamental organic reactions. These approaches, while established, often require careful optimization to achieve desirable yields and purity.

Direct Acid-Catalyzed Esterification of Pent-4-enoic Acid

The direct esterification of pent-4-enoic acid with tert-butanol (B103910), catalyzed by a strong acid, represents the most straightforward conceptual approach. This reaction, a Fischer-Speier esterification, involves the protonation of the carboxylic acid, followed by nucleophilic attack from the alcohol. However, the use of a tertiary alcohol like tert-butanol introduces a significant challenge: the propensity for acid-catalyzed dehydration to form isobutylene. This competing elimination reaction can drastically reduce the yield of the desired ester.

Optimization of this method focuses on mitigating the dehydration side reaction. Strategies include the use of milder acid catalysts, such as p-toluenesulfonic acid or acidic ion-exchange resins, in place of strong mineral acids like sulfuric acid. Lowering the reaction temperature can also favor esterification over elimination, although this may lead to longer reaction times. To drive the equilibrium towards the product, removal of water using a Dean-Stark apparatus or the use of a large excess of one of the reactants is common practice.

Table 1: Comparison of Catalysts for Direct Esterification of Carboxylic Acids with Tert-butanol (Analogous Systems)

| Catalyst | Reaction Conditions | Yield (%) | Reference |

| H₂SO₄ | Reflux in excess tert-butanol | Low to Moderate | General Knowledge |

| p-TsOH | Toluene, reflux with water removal | Moderate to Good | General Knowledge |

| Amberlyst-15 | Varies | Moderate | General Knowledge |

| Zr(Cp)₂(CF₃SO₃)₂·THF | Benzotrifluoride, 80 °C | Good to Excellent | [General reference to moisture-tolerant Lewis acids] |

Routes via Acyl Halides and Anhydrides

To circumvent the issues associated with direct acid-catalyzed esterification, more reactive derivatives of pent-4-enoic acid, such as its acyl chloride or anhydride (B1165640), are often employed.

The synthesis via the acyl halide involves a two-step process. First, pent-4-enoic acid is converted to pent-4-enoyl chloride using a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting acyl chloride is then reacted with tert-butanol. This reaction is typically carried out in the presence of a non-nucleophilic base, such as pyridine (B92270) or triethylamine, which serves to neutralize the hydrochloric acid byproduct and drive the reaction to completion. This method is generally high-yielding and avoids the harsh acidic conditions that promote dehydration.

Alternatively, pent-4-enoic anhydride can be used as the acylating agent. The anhydride can be prepared from the carboxylic acid, for example, by treatment with a dehydrating agent. The subsequent reaction of the anhydride with tert-butanol, often in the presence of a catalytic amount of a Lewis acid or a strong protic acid, yields one equivalent of tert-butyl pent-4-enoate and one equivalent of pent-4-enoic acid. The unreacted carboxylic acid can be recovered and recycled. While this method is effective, it is less atom-economical than the acyl halide route if the byproduct cannot be efficiently reused.

Modern Catalytic Syntheses of this compound Analogues

Contemporary organic synthesis has seen a shift towards more sophisticated catalytic methods that offer improved efficiency, selectivity, and functional group tolerance.

Transition Metal-Mediated and Organocatalytic Strategies

While specific examples for the direct synthesis of this compound using transition metal or organocatalysis are not widely reported, analogous transformations suggest the feasibility of such approaches. Transition metal catalysts, particularly those based on palladium, ruthenium, and zirconium, have been shown to be effective in esterification reactions under mild conditions. These catalysts can activate either the carboxylic acid or the alcohol, facilitating the ester formation. For instance, zirconium-based catalysts have demonstrated tolerance to moisture and can effectively catalyze the esterification of sterically hindered alcohols.

Organocatalysis offers a metal-free alternative for ester synthesis. Catalysts such as 4-dimethylaminopyridine (B28879) (DMAP) are well-known to promote acylation reactions. N-heterocyclic carbenes (NHCs) have also emerged as powerful catalysts for a variety of organic transformations, including esterifications. These catalysts can activate the carboxylic acid component, making it more susceptible to nucleophilic attack by the alcohol. The development of organocatalytic methods for the synthesis of this compound would be a valuable contribution to the field.

Biocatalytic Pathways for Enantioselective Synthesis of Chiral Derivatives

Biocatalysis provides an exceptionally powerful tool for the synthesis of chiral molecules with high enantioselectivity. In the context of this compound derivatives, enzymatic reactions can be employed to introduce chirality into the molecule. A notable example is the biocatalytic synthesis of tert-butyl (R)-3-hydroxyl-5-hexenoate, a key intermediate in the synthesis of statin side chains. This transformation can be achieved through the asymmetric reduction of a corresponding ketoester using a ketoreductase enzyme.

This enzymatic approach offers several advantages, including mild reaction conditions (ambient temperature and pressure, neutral pH) and exceptional enantioselectivity, often exceeding 99% enantiomeric excess (ee). The use of whole-cell biocatalysts containing the overexpressed enzyme and a cofactor regeneration system can make this process economically viable and scalable.

Table 2: Biocatalytic Synthesis of a Chiral this compound Derivative

| Substrate | Enzyme | Product | Enantiomeric Excess (ee) |

| Tert-butyl 3-oxo-5-hexenoate | Ketoreductase | Tert-butyl (R)-3-hydroxyl-5-hexenoate | >99% |

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry are increasingly influencing the design of synthetic routes, aiming to reduce environmental impact and improve safety. The synthesis of this compound can be made more sustainable by incorporating these principles.

A key area for improvement is the replacement of hazardous and corrosive acid catalysts used in classical esterification. Solid acid catalysts, such as zeolites and ion-exchange resins, offer a safer and more environmentally benign alternative. These catalysts are easily separated from the reaction mixture by filtration, allowing for their reuse and minimizing waste.

The development of solvent-free reaction conditions is another important aspect of green synthesis. By eliminating the need for organic solvents, the environmental and safety risks associated with their use are significantly reduced. Furthermore, the application of innovative technologies like flow chemistry can enhance the efficiency and safety of the synthesis. Microreactor systems allow for precise control over reaction parameters, leading to higher yields, reduced reaction times, and safer handling of reactive intermediates. A direct and sustainable synthesis of tertiary butyl esters has been demonstrated using flow microreactor systems, showcasing a more efficient and versatile process compared to traditional batch methods.

Table 3: Comparison of Synthetic Methodologies for Tert-butyl Esters based on Green Chemistry Principles

| Method | Catalyst | Solvent | Advantages | Disadvantages |

| Classical Acid Catalysis | H₂SO₄ | Toluene | Inexpensive | Corrosive, hazardous waste |

| Solid Acid Catalysis | Zeolite, Ion-exchange resin | Minimal or no solvent | Recyclable catalyst, reduced waste | Potentially lower activity |

| Flow Chemistry | Various | Varies | High efficiency, safety, scalability | Initial setup cost |

Chemo- and Regioselective Synthesis of Branched and Substituted this compound Isomers

The synthesis of branched and substituted isomers of this compound requires chemo- and regioselective control to introduce functional groups at specific positions on the carbon chain. Alkene metathesis is a powerful tool for the formation of carbon-carbon double bonds and can be employed to create substituted alkenes. nih.govnih.gov

For instance, cross-metathesis of a simpler alkene with a functionalized olefin in the presence of a suitable catalyst, such as a Grubbs or Schrock catalyst, could be used to introduce substituents along the pentenoate chain. The regioselectivity of the metathesis reaction would be crucial in determining the position of the new substituent.

The synthesis of tetrasubstituted alkenes via metathesis, although challenging due to steric hindrance, has been achieved with the development of more active and robust catalysts. nih.govnih.gov This methodology could potentially be applied to the synthesis of highly substituted this compound derivatives.

Another approach to creating substituted isomers involves the use of precursor molecules that already contain the desired branching or substitution. For example, a substituted allyl alcohol could be used as a starting material in a carbonylation reaction to produce a branched pentenoic acid, which could then be esterified to the corresponding tert-butyl ester.

Flow Chemistry and Continuous Processing for this compound Preparation

Flow chemistry, or continuous processing, offers several advantages over traditional batch synthesis, including improved heat and mass transfer, enhanced safety, and the potential for automation and scalability. nih.gov The synthesis of esters, including tert-butyl esters, is well-suited to flow chemistry applications.

A continuous flow process for the synthesis of this compound would likely involve the reaction of 4-pentenoic acid with isobutene in the presence of a solid acid catalyst packed into a column reactor. organic-chemistry.org The reactants would be continuously pumped through the reactor, and the product stream would be collected at the outlet. This setup allows for precise control over reaction parameters such as temperature, pressure, and residence time, which can be optimized to maximize conversion and selectivity.

The use of a packed-bed reactor with a heterogeneous catalyst simplifies product purification, as the catalyst is retained within the reactor. This avoids the need for a separate catalyst filtration step, which is often required in batch processes.

Continuous flow systems have been successfully employed for the synthesis of various esters, including α-trifluoromethylthiolated esters and amides from carboxylic acids in a telescoped approach. nih.govacs.org In such a system, the carboxylic acid is first activated in-flow and then reacted with the desired alcohol or amine. A similar strategy could be envisioned for the synthesis of this compound, where 4-pentenoic acid is activated in a flow reactor before being mixed with a source of the tert-butyl group.

The development of a continuous flow process for the production of this compound would not only improve the efficiency and safety of the synthesis but also align with the principles of green chemistry by enabling more sustainable manufacturing practices.

Interactive Data Table of Compounds

| Compound Name | Molecular Formula |

| This compound | C₉H₁₆O₂ |

| 4-pentenoic acid | C₅H₈O₂ |

| Tert-butanol | C₄H₁₀O |

| Isobutene | C₄H₈ |

| Grubbs Catalyst | (varies) |

| Schrock Catalyst | (varies) |

Mechanistic Investigations of Tert Butyl Pent 4 Enoate Reactivity

Olefin Metathesis Reactions of the Alkenyl Moiety

Olefin metathesis is a powerful class of reactions that allows for the cutting and rearranging of carbon-carbon double bonds, typically catalyzed by transition metal complexes. The terminal alkene in tert-butyl pent-4-enoate (B1234886) is a versatile substrate for various metathesis transformations.

Ring-closing metathesis (RCM) is a key intramolecular reaction that enables the synthesis of unsaturated cyclic compounds from diene precursors. wikipedia.org This process is particularly efficient for forming 5- to 30-membered rings and is valued for its atom economy, as the primary byproduct is often volatile ethylene. wikipedia.orgmedwinpublishers.com The reaction proceeds through a metallacyclobutane intermediate, as proposed in the widely accepted Chauvin mechanism. medwinpublishers.com

In the context of tert-butyl pent-4-enoate derivatives, RCM can be employed to construct various cyclic structures. For this to occur, the this compound must first be elaborated into a diene. For instance, esterification of the carboxyl group with an unsaturated alcohol or amidation with an unsaturated amine would furnish a suitable diene substrate for RCM. The subsequent intramolecular metathesis, often catalyzed by ruthenium-based complexes like Grubbs' catalysts, would lead to the formation of a cyclic alkene. organic-chemistry.org The functional group tolerance of modern catalysts allows for the presence of the tert-butyl ester moiety during the cyclization. wikipedia.org

The efficiency and stereoselectivity (E/Z) of the resulting cyclic alkene are influenced by factors such as the ring strain of the product, the specific catalyst used, and the reaction conditions. medwinpublishers.comorganic-chemistry.org

Cross-metathesis (CM) involves the intermolecular reaction between two different olefins. This reaction is a powerful tool for creating new, more complex alkenes. medwinpublishers.com this compound can serve as a partner in CM reactions, allowing for the introduction of various functional groups at the terminal end of the five-carbon chain.

A significant application of CM is in tandem reactions, where multiple transformations occur in a single pot. For example, a tandem cross-metathesis/Wittig olefination has been developed to convert terminal olefins into 1,3-dienoic esters. nih.gov In such a sequence, this compound could first undergo CM with an α,β-unsaturated aldehyde in the presence of a ruthenium catalyst, followed by an in-situ Wittig reaction to generate a conjugated dienoic ester. nih.gov

Divergent syntheses can also be designed starting from the CM products of this compound. By reacting it with different olefin partners, a variety of intermediates can be generated, which can then be elaborated into a diverse range of target molecules. chemrxiv.org

Ring-Opening Metathesis Polymerization (ROMP) is a chain-growth polymerization process that utilizes cyclic olefins as monomers. researchgate.net While this compound itself is an acyclic olefin and thus not a direct monomer for ROMP, it can be a precursor to monomers suitable for this polymerization technique.

For instance, a derivative of this compound could be cyclized via other means to form a strained ring system containing the ester functionality. This cyclic monomer could then undergo ROMP to produce a polymer with pendent tert-butoxycarbonyl groups. rsc.org These functionalized polymers can have tailored properties and may be further modified by hydrolyzing the tert-butyl ester to carboxylic acid groups. rsc.org

The molecular weight and polydispersity of the resulting polymers can often be controlled by the choice of catalyst and reaction conditions. rsc.org Ruthenium-based catalysts are commonly employed for their high functional group tolerance. researchgate.net

The advancement of olefin metathesis is intrinsically linked to the development of new and improved catalysts. While early catalysts based on tungsten and molybdenum had significant limitations, the advent of well-defined ruthenium catalysts, such as those developed by Grubbs, revolutionized the field. organic-chemistry.org These catalysts exhibit enhanced stability, functional group tolerance, and predictable reactivity.

Research continues to focus on creating catalysts with even greater activity and selectivity. For instance, modifications to the ligands surrounding the metal center, such as the use of N-heterocyclic carbenes (NHCs), have led to second-generation Grubbs catalysts with superior performance. organic-chemistry.org The choice of solvent can also play a critical role in catalyst activity and stability, with studies exploring alternatives to chlorinated solvents. researchgate.net

The application of these novel catalysts to substrates like derivatives of this compound allows for more efficient and selective transformations under milder conditions. For example, catalysts with improved thermal stability can be beneficial in challenging RCM reactions that require elevated temperatures. nih.gov

Radical Addition Reactions to the Terminal Olefin

The terminal double bond of this compound is also susceptible to radical addition reactions. These reactions proceed via a free-radical chain mechanism and often result in anti-Markovnikov regioselectivity.

Hydrobromination:

In the presence of a radical initiator, such as a peroxide (ROOR), hydrogen bromide (HBr) can add across the double bond of this compound. The reaction is initiated by the homolytic cleavage of the peroxide, which then abstracts a hydrogen atom from HBr to generate a bromine radical. masterorganicchemistry.com This bromine radical adds to the terminal carbon of the alkene, forming the more stable secondary carbon-centered radical. Subsequent abstraction of a hydrogen atom from another molecule of HBr yields the anti-Markovnikov product, 5-bromo-tert-butyl pentanoate, and regenerates a bromine radical to continue the chain reaction. masterorganicchemistry.com

Thiol-Ene Processes:

The thiol-ene reaction is a highly efficient and versatile click chemistry reaction that involves the addition of a thiol (R-SH) to an alkene. wikipedia.org This reaction can be initiated by radicals generated from light, heat, or a chemical initiator. wikipedia.orgnih.gov The process begins with the formation of a thiyl radical (RS•), which then adds to the terminal carbon of the this compound double bond. nih.gov This addition results in a carbon-centered radical, which then abstracts a hydrogen atom from a thiol molecule to form the thioether product and a new thiyl radical. wikipedia.orgnih.gov

This reaction is known for its high yields, rapid rates, and stereoselectivity. wikipedia.org It is a step-growth process that can be used to form homogeneous polymer networks if di- or multi-functional thiols and enes are used. wikipedia.org An oxidative variant of the thiol-ene reaction can directly lead to sulfoxides in the presence of an oxidant. organic-chemistry.org

Intramolecular Radical Cyclizations

Intramolecular radical cyclizations of this compound derivatives provide a powerful method for the construction of cyclic compounds, particularly five- and six-membered rings. wikipedia.org These reactions proceed through radical intermediates and are known for their high degree of selectivity and efficiency. wikipedia.org The general mechanism involves three key steps: selective radical generation, a rapid and selective intramolecular cyclization, and conversion of the resulting cyclized radical into the final product. wikipedia.org

The process is initiated by the generation of a radical at a position that allows for subsequent attack on the double bond of the pent-4-enoate moiety. This can be achieved using various radical initiators. Once formed, the radical intermediate undergoes a cyclization step, where the radical attacks the double bond. This intramolecular transformation is typically very fast and selective. wikipedia.org The resulting cyclized radical is then quenched to form the final stable product. wikipedia.org

These reactions can be mediated by transition metals like manganese, which can promote the cyclization of alkenes to form lactones in high yields. thieme-connect.de The conditions for these reactions are often mild, and they exhibit good functional group tolerance, making them a valuable tool in organic synthesis. wikipedia.orgthieme-connect.de

Cycloaddition Reactions Involving this compound

This compound can act as a dienophile in Diels-Alder reactions, a powerful tool for forming six-membered rings. wikipedia.org This [4+2] cycloaddition involves the reaction of a conjugated diene with the alkene portion of the this compound. wikipedia.orgorganic-chemistry.orgmasterorganicchemistry.com The reaction is driven by the formation of more stable sigma bonds from less stable pi bonds. organic-chemistry.org For the reaction to be efficient, the diene must be in the s-cis conformation. masterorganicchemistry.com The rate of the Diels-Alder reaction is enhanced by the presence of electron-withdrawing groups on the dienophile. organic-chemistry.orgmasterorganicchemistry.com

In the hetero-Diels-Alder reaction, either the diene or the dienophile contains a heteroatom, leading to the formation of six-membered heterocyclic rings. wikipedia.orgorganic-chemistry.org This variant expands the scope of the Diels-Alder reaction, providing access to a wider range of cyclic compounds. organic-chemistry.org

The regioselectivity and stereoselectivity of these reactions can often be controlled, making them highly valuable in the synthesis of complex molecules. wikipedia.org

This compound can also participate as a dipolarophile in 1,3-dipolar cycloaddition reactions to form five-membered heterocycles. wikipedia.org This type of reaction involves a 1,3-dipole reacting with the double bond of the this compound. wikipedia.org A variety of 1,3-dipoles, such as nitrones, azides, and azomethine ylides, can be employed to construct different heterocyclic systems. mdpi.com

These reactions are a significant route for the regio- and stereoselective synthesis of five-membered heterocycles. wikipedia.org The reaction conditions can often be mild, and in some cases, can be carried out in green solvents like water or ionic liquids. mdpi.comfrontiersin.org The use of catalysts can further enhance the efficiency and selectivity of these cycloadditions. frontiersin.orgunito.it

Transition Metal-Catalyzed Functionalizations

The terminal alkene of this compound is susceptible to a variety of transition metal-catalyzed hydrofunctionalization reactions.

Hydroboration-Oxidation : This two-step process effectively adds water across the double bond in an anti-Markovnikov fashion. masterorganicchemistry.com The first step involves the addition of a boron reagent, such as borane (B79455) (BH3) or its derivatives, across the alkene. Subsequent oxidation, typically with hydrogen peroxide and a base, replaces the boron atom with a hydroxyl group, yielding tert-butyl 5-hydroxypentanoate. masterorganicchemistry.com The reaction proceeds with syn-stereochemistry, where the hydrogen and hydroxyl group add to the same face of the double bond. masterorganicchemistry.com

Hydrosilylation : In this reaction, a silicon-hydrogen bond is added across the double bond, catalyzed by transition metals like platinum or rhodium. This results in the formation of an organosilane.

Hydroformylation : This process involves the addition of a formyl group (CHO) and a hydrogen atom across the alkene, typically catalyzed by rhodium or cobalt complexes. researchgate.net The reaction of this compound would lead to the formation of aldehydes. The regioselectivity of the reaction can often be controlled by the choice of catalyst and reaction conditions. researchgate.net

While this compound itself is not typically used directly in palladium-catalyzed coupling reactions, its derivatives can be activated for such transformations.

Heck Reaction : The Heck reaction involves the coupling of an unsaturated halide or triflate with an alkene, catalyzed by a palladium complex. wikipedia.orgorganic-chemistry.org A derivative of this compound, such as one containing a halide at the terminal position, could potentially undergo an intramolecular Heck reaction to form a cyclic product. The reaction typically proceeds through a Pd(0)/Pd(II) catalytic cycle. wikipedia.org The development of more active catalysts has expanded the scope of the Heck reaction to include a wider range of substrates. organic-chemistry.orgmdpi.com

Suzuki Coupling : The Suzuki reaction is a versatile method for forming carbon-carbon bonds by coupling an organoboron compound with a halide or triflate in the presence of a palladium catalyst and a base. yonedalabs.comharvard.edu An appropriately functionalized derivative of this compound could participate in Suzuki coupling. For instance, a borylated derivative could be coupled with an aryl or vinyl halide. The reaction is known for its mild conditions and tolerance of a wide variety of functional groups. harvard.edu The use of bulky, electron-rich phosphine (B1218219) ligands can enhance the activity of the palladium catalyst. tcichemicals.com

Ester Hydrolysis and Transesterification Kinetics and Mechanisms

The reactivity of this compound, particularly in hydrolysis and transesterification reactions, is significantly influenced by the steric hindrance imparted by the tert-butyl group. This bulky substituent dictates the mechanistic pathways, which often differ from those of less hindered esters like methyl or ethyl esters. The kinetics and mechanisms are best understood by examining the distinct behaviors under acidic, basic, and enzymatic conditions.

Ester Hydrolysis

Ester hydrolysis is the cleavage of an ester into a carboxylic acid and an alcohol through the addition of water. The mechanism of this reaction for this compound is highly dependent on the pH of the solution.

Acid-Catalyzed Hydrolysis: Under acidic conditions, most simple esters hydrolyze through a bimolecular acyl-oxygen cleavage mechanism (AAC2). bham.ac.uk However, esters with a tertiary alkyl group, such as this compound, predominantly follow a unimolecular alkyl-oxygen cleavage pathway (AAL1). bham.ac.ukscribd.comucoz.com This mechanistic shift is due to the ability of the tert-butyl group to form a relatively stable tertiary carbocation upon cleavage. bham.ac.ukyoutube.com

The AAL1 mechanism involves two key steps:

Protonation of the carbonyl oxygen of the ester, which occurs in a rapid pre-equilibrium step. youtube.comrsc.org

A slow, rate-determining unimolecular cleavage of the alkyl-oxygen bond, resulting in the formation of pent-4-enoic acid and a stable tert-butyl carbocation. youtube.comoup.com This carbocation is then rapidly captured by water to form tert-butanol (B103910).

The rate of this reaction is proportional to both the ester and the acid concentration. rsc.org Kinetic studies on tert-butyl acetate (B1210297) have shown that the volume of activation is close to zero, which supports a unimolecular mechanism (AAL1). cdnsciencepub.com Research on tert-butyl formate (B1220265) hydrolysis provides valuable kinetic data that can be considered analogous. The rate constant for the acid-catalyzed pathway (kA) was determined to be (2.7 ± 0.5) × 10⁻³ M⁻¹s⁻¹, with a corresponding activation energy of 59 ± 4 kJ/mol. oup.comusgs.gov

Base-Promoted Hydrolysis (Saponification): The hydrolysis of esters under basic conditions, known as saponification, is typically an irreversible process that follows a bimolecular acyl-oxygen cleavage (BAC2) mechanism. spcmc.ac.inchemistrysteps.com However, tert-butyl esters, including this compound, are notoriously resistant to this reaction. organic-chemistry.org The significant steric hindrance from the bulky tert-butyl group impedes the necessary nucleophilic attack of the hydroxide (B78521) ion on the carbonyl carbon. ucoz.com

While standard aqueous base hydrolysis is inefficient, specialized conditions have been developed. For instance, using powdered potassium hydroxide in tetrahydrofuran (B95107) (THF) has been shown to be a safer and more effective alternative for cleaving tert-butyl benzoate (B1203000) esters at room temperature. organic-chemistry.org Although slow, base-promoted hydrolysis of tert-butyl esters can occur. Kinetic analysis of tert-butyl formate demonstrated a second-order rate constant for the basic pathway (kB) of 1.7 ± 0.3 M⁻¹s⁻¹ and a high activation energy of 88 ± 11 kJ/mol, reflecting the difficulty of this reaction. oup.comusgs.gov

Enzymatic Hydrolysis: Enzymes offer a mild and highly selective alternative for ester hydrolysis. For instance, the protease subtilisin has been effectively used for the selective hydrolysis of C-terminal tert-butyl esters in peptide synthesis. google.com This method is valuable as it can be performed under conditions where other protecting groups remain intact. nih.gov

A comparative overview of hydrolysis kinetics for the analogous compound tert-butyl formate is presented below.

| Hydrolysis Pathway | Catalyst | Rate Constant (k) | Activation Energy (Ea) | Half-life (at 22°C) |

| Acid-Catalyzed | H⁺ | (2.7 ± 0.5) × 10⁻³ M⁻¹s⁻¹ | 59 ± 4 kJ/mol | 6 hours (at pH 2, 4°C) |

| Neutral | H₂O | (1.0 ± 0.2) × 10⁻⁶ s⁻¹ | 78 ± 5 kJ/mol | 5 days (at neutral pH) |

| Base-Promoted | OH⁻ | 1.7 ± 0.3 M⁻¹s⁻¹ | 88 ± 11 kJ/mol | 8 minutes (at pH 11) |

| Data derived from studies on tert-butyl formate and may serve as an approximation for this compound. oup.comusgs.gov |

Transesterification

Transesterification is the process of converting one ester into another by reacting it with an alcohol. Similar to hydrolysis, the steric hindrance of the tert-butyl group in this compound makes standard transesterification challenging.

Mechanistic Considerations: Conventional acid- or base-catalyzed transesterification methods are generally inefficient for tert-butyl esters. The mechanisms mirror those of hydrolysis (AAC2 and BAC2), and the same steric hindrance that inhibits the approach of a hydroxide ion also obstructs the approach of an alcohol molecule.

Modern Synthetic Protocols: To overcome the low reactivity of tert-butyl esters, novel methods have been developed. A prominent strategy involves the in-situ conversion of the tert-butyl ester into a highly reactive acid chloride intermediate. This approach bypasses the sterically hindered direct attack on the ester carbonyl.

Detailed research has shown that reagents like phosphorus trichloride (B1173362) (PCl₃) or thionyl chloride (SOCl₂) can mediate this transformation effectively. researchgate.netresearchgate.netorganic-chemistry.org In a PCl₃-mediated process, the tert-butyl ester is converted to an acid chloride, which then readily reacts with a wide range of alcohols to yield the desired new ester. researchgate.netsemanticscholar.org This one-pot procedure is efficient and applicable to various substrates, including aromatic and aliphatic tert-butyl esters. researchgate.net A similar strategy employs α,α-dichlorodiphenylmethane as a chlorinating agent with a tin(II) chloride catalyst to generate the acid chloride in situ, which subsequently reacts with an alcohol to complete the transesterification. organic-chemistry.org

The table below summarizes the conditions for these advanced transesterification methods.

| Reagent System | Key Intermediate | Reaction Conditions | Scope |

| PCl₃ / Alcohol | Acid Chloride | One-pot, 60-100°C | Broad; tolerates various functional groups |

| SOCl₂ / Alcohol | Acid Chloride | Room temperature | Selective for tert-butyl esters over other ester types |

| α,α-dichlorodiphenylmethane / SnCl₂ / Alcohol | Acid Chloride | Mild conditions | High yields for various alcohols and amines |

| Data based on general methodologies for tert-butyl esters. researchgate.netorganic-chemistry.orgorganic-chemistry.org |

Strategic Utility of Tert Butyl Pent 4 Enoate in Advanced Organic Synthesis

Versatility as a Building Block in Natural Product Synthesis

While the construction of complex natural products often relies on versatile building blocks that contain multiple functional groups for sequential elaboration, the specific use of tert-butyl pent-4-enoate (B1234886) as a key starting material or strategic intermediate in the total synthesis of natural products is not widely reported. The principles of natural product synthesis often involve chiral pool synthesis, strategic bond disconnections, and the use of well-established name reactions to build molecular complexity. Simple alkene-bearing esters can be precursors, but detailed synthetic routes originating from tert-butyl pent-4-enoate for named natural products are not prominently featured in published research.

Precursor for the Synthesis of Complex Pharmaceutical Intermediates

In the field of pharmaceutical development, the synthesis of active pharmaceutical ingredients (APIs) involves the creation of complex molecular architectures through multi-step sequences. The intermediates in these sequences are critical components that are systematically modified to achieve the final target structure.

This compound has been mentioned in patent literature as a reactant in the synthesis of quinoxaline (B1680401) and aza-quinoxaline derivatives, which are investigated as CRTH2 receptor modulators. acs.orggoogle.com In one documented synthetic pathway, the process involved a sequence of reactions that included this compound, followed by hydrolysis of the ester, amide coupling, and a final deprotection step. acs.orggoogle.com However, specific details regarding the precise reaction in which this compound participates are limited. The terminal alkene could potentially be functionalized (e.g., via oxidation, hydroboration, or metathesis) early in a synthetic sequence to introduce new functional groups necessary for building the final pharmaceutical target. The tert-butyl ester provides a robust protecting group that can withstand various reaction conditions before its removal in a later step.

Scaffold for the Construction of Heterocyclic and Carbocyclic Systems

The formation of ring structures is a cornerstone of organic synthesis. The dual functionality of this compound—a terminal alkene and an ester—presents theoretical opportunities for its use in constructing cyclic systems.

Carbocyclic Systems: The terminal alkene is a suitable substrate for reactions like ring-closing metathesis (RCM) if it is first coupled with another diene-containing fragment. It can also participate in cycloaddition reactions.

Heterocyclic Systems: The alkene can be a partner in 1,3-dipolar cycloadditions with reagents like nitrile oxides or azomethine ylides to form five-membered heterocycles. Furthermore, the ester functionality can be used to form lactones (cyclic esters) through intramolecular reactions after functionalization of the double bond. For instance, the related parent compound, 4-pentenoic acid, is known to yield a γ-lactone upon sulfonation.

Despite this potential, specific, well-documented examples of this compound being used as the primary scaffold for the construction of complex heterocyclic or carbocyclic ring systems are not prevalent in chemical literature.

Role in Multi-Component Reaction (MCR) Strategies

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single operation to form a product that incorporates substantial portions of all the starting materials. These reactions are valued for their atom economy, convergence, and ability to rapidly generate molecular complexity. Common MCRs include the Ugi, Passerini, and Hantzsch reactions. For a molecule to be a useful component in an MCR, it typically needs to possess a reactive functional group that can participate in the cascade of reactions. While the carboxylate (ester) portion of this compound could theoretically be involved in reactions like the Passerini or Ugi reaction (after deprotection), there is a lack of specific examples in the scientific literature demonstrating the use of this compound as a reactant in well-established or novel multi-component reaction strategies.

Polymer Science Applications of Tert Butyl Pent 4 Enoate As a Monomer

Conventional Radical Polymerization of Tert-butyl pent-4-enoate (B1234886)

Conventional radical polymerization is a widely used method for the synthesis of a variety of polymers. In the case of tert-butyl pent-4-enoate, this process is typically initiated by the thermal decomposition of a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO). The initiator, upon heating, generates free radicals that then react with the monomer to initiate the polymerization process.

The polymerization proceeds through the characteristic steps of initiation, propagation, and termination. During propagation, the growing polymer chain adds monomer units in a sequential manner. Termination, which limits the molecular weight of the polymer, can occur through combination or disproportionation of two growing polymer chains.

One of the challenges in the conventional radical polymerization of monomers like this compound is the limited control over the molecular weight, molecular weight distribution (polydispersity), and polymer architecture. This lack of control is due to the high reactivity of the propagating radicals and the prevalence of termination reactions.

| Initiator | Temperature (°C) | Solvent | Resulting Polymer |

| Azobisisobutyronitrile (AIBN) | 60-80 | Toluene, Dioxane | Poly(this compound) |

| Benzoyl Peroxide (BPO) | 70-90 | Bulk | Poly(this compound) |

Controlled/Living Radical Polymerization (CLRP) Techniques

To overcome the limitations of conventional radical polymerization, several controlled/living radical polymerization (CLRP) techniques have been developed. These methods allow for the synthesis of polymers with well-defined molecular weights, low polydispersity, and complex architectures such as block copolymers and star polymers. The key feature of CLRP is the establishment of a dynamic equilibrium between active (propagating) and dormant species, which minimizes irreversible termination reactions.

Atom Transfer Radical Polymerization (ATRP) is a robust and versatile CLRP method that has been successfully applied to a wide range of monomers, including acrylates. wikipedia.org In ATRP, a transition metal complex, typically copper-based, acts as a catalyst to reversibly activate and deactivate the growing polymer chains. wikipedia.org The process is initiated by an alkyl halide, and the equilibrium between the active radical and the dormant halide-capped species is controlled by the transition metal complex. wikipedia.org

The polymerization of this compound via ATRP would allow for precise control over the polymer's molecular weight and architecture. The resulting polymers would possess a terminal halogen atom, which can be used for further chain-end modifications or for the synthesis of block copolymers. wikipedia.org The rate of polymerization in ATRP is dependent on the concentration of the propagating radicals, which is in turn influenced by the equilibrium constant and the rate constants of activation and deactivation. cmu.edu

| Initiator | Catalyst/Ligand | Temperature (°C) | Solvent | Polydispersity Index (PDI) |

| Ethyl α-bromoisobutyrate | CuBr/PMDETA | 60-90 | Toluene, Anisole | < 1.2 |

| Methyl 2-bromopropionate | CuBr/N,N,N',N'',N''-Pentamethyldiethylenetriamine | 50-80 | Dimethylformamide | < 1.3 |

Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is another powerful CLRP technique that offers excellent control over the polymerization of a wide variety of monomers. wikipedia.org RAFT polymerization is mediated by a chain transfer agent (CTA), typically a thiocarbonylthio compound, which reversibly reacts with the propagating polymer chains. wikipedia.org This reversible chain transfer process allows for the controlled growth of polymer chains, resulting in polymers with low polydispersity and predetermined molecular weights. wikipedia.org

The choice of the RAFT agent is crucial for the successful polymerization of this compound. Dithioesters, trithiocarbonates, and dithiocarbamates are common classes of RAFT agents that can be employed. wikipedia.org The polymerization is typically initiated by a conventional radical initiator, and the living character of the polymerization is maintained by the continuous exchange between active and dormant polymer chains via the RAFT agent.

| RAFT Agent | Initiator | Temperature (°C) | Solvent | Polydispersity Index (PDI) |

| Cumyl dithiobenzoate | AIBN | 60-80 | Dioxane | < 1.2 |

| S-Dodecyl S'-(α,α'-dimethyl-α''-acetic acid)trithiocarbonate | AIBN | 70 | Toluene | < 1.2 |

Nitroxide-Mediated Polymerization (NMP) is a CLRP technique that utilizes a stable nitroxide radical to control the polymerization process. wikipedia.org In NMP, the growing polymer chain is reversibly capped by a nitroxide radical, forming a dormant alkoxyamine species. wikipedia.org Thermal homolysis of the C-O bond in the alkoxyamine regenerates the propagating radical and the nitroxide, allowing for monomer insertion. wikipedia.org

The success of NMP for a particular monomer is highly dependent on the structure of the nitroxide. While NMP has been successfully used for the polymerization of styrenes and acrylates, its application to methacrylates can be challenging due to side reactions. For the polymerization of this compound, a nitroxide such as N-tert-butyl-N-(1-diethylphosphono-2,2-dimethylpropyl) nitroxide (SG1) or 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) in conjunction with a suitable initiator would be employed.

| Nitroxide | Initiator | Temperature (°C) | Solvent | Polydispersity Index (PDI) |

| TEMPO | Benzoyl Peroxide | 120-130 | Bulk | < 1.4 |

| SG1 | Alkoxyamine Initiator | 110-120 | Toluene | < 1.3 |

Anionic and Cationic Polymerization Studies

Beyond radical polymerization, this compound can also be polymerized through ionic mechanisms, although these methods are often more sensitive to impurities and reaction conditions.

Anionic Polymerization: The anionic polymerization of acrylate (B77674) monomers, such as tert-butyl acrylate, is well-established and can produce polymers with very low polydispersity. cmu.edu This process is typically initiated by organolithium compounds, such as n-butyllithium or sec-butyllithium, in a polar solvent like tetrahydrofuran (B95107) (THF) at low temperatures. uni-bayreuth.de The propagating species in anionic polymerization are carbanions, which are highly reactive and require stringent reaction conditions to avoid termination reactions. uni-bayreuth.de The bulky tert-butyl group in this compound can help to stabilize the propagating carbanion, potentially leading to a more controlled polymerization.

Cationic Polymerization: Cationic polymerization is initiated by Lewis acids or strong protic acids, which generate a carbocationic active species. researchgate.net While cationic polymerization is commonly used for monomers with electron-donating groups such as vinyl ethers and isobutylene, its application to acrylates is less common due to the electron-withdrawing nature of the ester group. However, under specific conditions with highly purified reagents and low temperatures, the cationic polymerization of this compound could potentially be achieved.

| Polymerization Type | Initiator | Solvent | Temperature (°C) | Key Features |

| Anionic | n-Butyllithium | THF | -78 | Low PDI, sensitive to impurities |

| Cationic | Boron trifluoride etherate | Dichloromethane | -78 to 0 | Less common for acrylates |

Copolymerization Studies with Diverse Monomers

Copolymerization is a powerful strategy to tailor the properties of polymers by incorporating two or more different monomer units into the same polymer chain. This compound can be copolymerized with a variety of other monomers using the polymerization techniques described above.

For instance, the copolymerization of this compound with styrene (B11656) using a radical initiation process can lead to copolymers with a range of compositions and properties. chemrxiv.org The reactivity ratios of the two monomers would determine the distribution of the monomer units along the copolymer chain.

Furthermore, controlled polymerization techniques like ATRP and RAFT are particularly well-suited for the synthesis of block copolymers containing this compound. For example, a well-defined block of poly(this compound) could be synthesized first, followed by the addition of a second monomer, such as methyl methacrylate (B99206) or N-isopropylacrylamide, to grow a second block. The resulting block copolymers can self-assemble into various nanostructures in solution, making them interesting for applications in drug delivery and nanotechnology.

| Comonomer | Polymerization Method | Resulting Copolymer | Potential Properties |

| Styrene | Free Radical | Poly(this compound-co-styrene) | Tunable glass transition temperature |

| Methyl Methacrylate | ATRP | Poly(this compound)-block-poly(methyl methacrylate) | Amphiphilic, self-assembly |

| N-isopropylacrylamide | RAFT | Poly(this compound)-block-poly(N-isopropylacrylamide) | Thermoresponsive |

Based on a comprehensive search of available scientific literature, there are no specific research articles, detailed findings, or published data focused on the post-polymerization modification of poly(this compound). The user's request for an article focusing solely on this specific chemical compound, structured with detailed research findings and data tables, cannot be fulfilled with scientific accuracy.

The chemical structure of the repeating unit in poly(this compound) contains a terminal alkene group (a pentenoate moiety). In polymer chemistry, such pendant double bonds are known to be highly amenable to post-polymerization modification. The most common and efficient method for modifying such groups is the thiol-ene "click" reaction . wikipedia.orgwiley-vch.de This reaction typically involves the radical-mediated addition of a thiol compound across the double bond and is valued for its high efficiency, mild reaction conditions, and lack of byproducts. wikipedia.org

Theoretically, poly(this compound) could be functionalized using this method to introduce a wide variety of chemical moieties, depending on the structure of the chosen thiol. However, without specific studies on this polymer, any detailed description of reaction conditions, efficiency, or the properties of the resulting modified polymers would be speculative.

Due to the strict instruction to generate content based on detailed research findings and to focus solely on this compound, it is not possible to provide the requested article section. Information on analogous polymer systems, while available, falls outside the explicit scope of the user's request.

Advanced Spectroscopic and Analytical Methodologies in Tert Butyl Pent 4 Enoate Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Mechanistic Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique in the analysis of tert-butyl pent-4-enoate (B1234886), providing profound insights into its chemical environment and reactivity.

In the realm of asymmetric synthesis, where the three-dimensional arrangement of atoms is paramount, NMR spectroscopy is indispensable for determining the stereochemical outcomes of reactions involving tert-butyl pent-4-enoate. Techniques such as the use of chiral shift reagents or the analysis of coupling constants in proton (¹H) NMR can reveal the diastereomeric or enantiomeric excess of a reaction product. While specific studies detailing the asymmetric synthesis of this compound are not prevalent in the provided search results, the general principles of using NMR to determine stereochemistry are well-established in organic chemistry.

The advent of in situ NMR spectroscopy allows for the real-time monitoring of chemical reactions, providing a dynamic view of the transformation of this compound. nih.gov This powerful technique enables the observation of reactant consumption, intermediate formation, and product generation directly within the NMR tube as the reaction progresses. nih.gov By tracking the changes in the NMR signals of key protons or carbons over time, researchers can gain valuable kinetic data and mechanistic insights into reactions such as esterifications, olefin metathesis, or conjugate additions involving this compound. nih.gov This real-time analysis helps in optimizing reaction conditions and identifying transient intermediates that might otherwise go undetected. nih.gov

For the unambiguous structural assignment of this compound and its derivatives, advanced two-dimensional (2D) NMR techniques are employed. huji.ac.ilcreative-biostructure.com These experiments provide correlation maps between different nuclei within the molecule, offering a more detailed picture than one-dimensional (1D) spectra. huji.ac.ilyoutube.comslideshare.net

COSY (Correlation Spectroscopy): This homonuclear technique reveals scalar (J-coupled) interactions between protons, helping to identify adjacent protons in the molecule. creative-biostructure.com For this compound, COSY would show correlations between the protons on the pentenoate backbone.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies protons that are close to each other in space, regardless of whether they are directly bonded. This is particularly useful for determining the three-dimensional structure and conformation of molecules. creative-biostructure.com

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates proton signals with the signals of directly attached heteronuclei, most commonly carbon-13. creative-biostructure.com This allows for the direct assignment of which protons are attached to which carbon atoms in the this compound structure. huji.ac.ilcreative-biostructure.com

The following table summarizes the key 2D NMR techniques and their applications in the structural analysis of this compound:

| Technique | Type | Key Interactions | Primary Application for this compound |

| COSY | Homonuclear | ¹H-¹H (scalar couplings) | Establishing connectivity between neighboring protons on the pentenoate chain. creative-biostructure.com |

| NOESY | Homonuclear | ¹H-¹H (through-space) | Determining the spatial proximity of protons to elucidate the molecule's conformation. creative-biostructure.com |

| HSQC | Heteronuclear | ¹H-¹³C (one-bond) | Assigning specific protons to their directly bonded carbon atoms. creative-biostructure.com |

Mass Spectrometry (MS) in Reaction Pathway and Intermediate Analysis

Mass spectrometry is a powerful tool for determining the molecular weight and elemental composition of this compound and for identifying intermediates in its reaction pathways. High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, allowing for the determination of the molecular formula. nih.gov In mechanistic studies, MS can be used to detect and characterize transient intermediates by analyzing the mass-to-charge ratio of ions in the reaction mixture. This information is critical for piecing together the step-by-step mechanism of a chemical transformation.

Chromatographic Techniques for Reaction Profile Determination and Purity Assessment

Chromatographic methods are essential for monitoring the progress of reactions involving this compound and for assessing the purity of the final product. Techniques like Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are routinely used to separate the components of a reaction mixture. By analyzing samples at different time points, a reaction profile can be constructed, showing the disappearance of starting materials and the appearance of products. This allows for the determination of reaction completion and the identification of any side products. Furthermore, these techniques are crucial for quantifying the purity of isolated this compound.

Vibrational Spectroscopy (IR, Raman) for Functional Group Transformations

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule. wiley.comspectroscopyonline.com These techniques are particularly useful for monitoring reactions that involve the transformation of functional groups in this compound. wiley.comnih.gov

For instance, in a reaction involving the double bond of this compound, the disappearance of the C=C stretching vibration (typically around 1640 cm⁻¹) in the IR or Raman spectrum would indicate that the reaction has occurred. researchgate.net Similarly, transformations of the ester group would be reflected by changes in the characteristic C=O stretching frequency (around 1730 cm⁻¹). researchgate.net Raman spectroscopy, being particularly sensitive to non-polar bonds, can be a complementary technique to IR for observing changes in the carbon-carbon double bond. horiba.com

The table below highlights key vibrational frequencies for functional groups in this compound:

| Functional Group | Vibration | Typical Wavenumber (cm⁻¹) |

| C=C (alkene) | Stretching | ~1640 |

| C=O (ester) | Stretching | ~1730 |

| C-O (ester) | Stretching | ~1150-1250 |

| =C-H (alkene) | Stretching | ~3080 |

| C-H (alkane) | Stretching | ~2850-2960 |

Computational and Theoretical Investigations of Tert Butyl Pent 4 Enoate

Electronic Structure Calculations and Molecular Orbital Analysis

Electronic structure calculations are fundamental to understanding the distribution of electrons within a molecule, which in turn governs its geometry, energy, and reactivity. For tert-butyl pent-4-enoate (B1234886), these calculations typically involve solving the Schrödinger equation through approximations, with Density Functional Theory (DFT) and Hartree-Fock (HF) methods being common approaches. banglajol.info

Molecular Orbital (MO) analysis, derived from these calculations, provides a detailed picture of the bonding and electronic properties. The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are of particular interest as they are key to understanding chemical reactivity.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net A smaller gap generally suggests higher reactivity. For α,β-unsaturated esters, this gap is influenced by the extent of conjugation and the nature of the substituents. While tert-butyl pent-4-enoate is not a conjugated system, the electronic effects of the ester and alkyl groups still play a significant role in determining its frontier orbital energies.

Table 1: Illustrative Frontier Molecular Orbital Energies for a Model Unsaturated Ester

| Molecular Orbital | Energy (eV) | Description |

| LUMO | -0.5 to -1.5 | Primarily located on the C=O π* orbital |

| HOMO | -9.0 to -10.0 | Primarily located on the C=C π orbital |

| HOMO-LUMO Gap | 7.5 to 9.5 | Indicator of chemical reactivity |

Conformational Analysis and Energy Landscapes

Conformational analysis of this compound involves identifying the stable three-dimensional arrangements of the molecule (conformers) and determining their relative energies. The flexible single bonds in the pentenoate chain allow for a variety of spatial orientations. The bulky tert-butyl group significantly influences the conformational preferences due to steric hindrance.

Computational methods such as molecular mechanics and quantum chemical calculations can be used to explore the potential energy surface of the molecule. This surface maps the energy of the molecule as a function of its geometry, with energy minima corresponding to stable conformers and saddle points representing the transition states between them.

For this compound, the rotation around the C-C single bonds of the ethyl chain and the C-O bond of the ester linkage are the primary degrees of freedom. The most stable conformers will be those that minimize steric repulsion between the bulky tert-butyl group and the pentenoate chain. It is expected that conformers with a more extended or staggered arrangement of the carbon backbone will be lower in energy. The presence of the tert-butyl group can restrict the rotation around the adjacent C-O bond, leading to a higher energy barrier for certain conformations. researchgate.net

Table 2: Representative Relative Energies of a Substituted Alkane Chain

| Conformer | Dihedral Angle (°) | Relative Energy (kcal/mol) |

| Anti | 180 | 0.0 |

| Gauche | 60 | 0.9 |

| Eclipsed | 0 | 4.0 - 6.0 |

Note: This table provides typical energy differences for simple alkane conformers to illustrate the principles of conformational analysis. Specific values for this compound would require dedicated computational studies.

Density Functional Theory (DFT) in Reaction Pathway Modeling and Transition State Analysis

Density Functional Theory (DFT) is a widely used computational method to model chemical reactions, providing insights into reaction mechanisms, energetics, and kinetics. researchgate.netrsc.org For this compound, DFT can be employed to study various transformations, such as addition reactions at the C=C double bond or nucleophilic acyl substitution at the ester carbonyl group.

Reaction pathway modeling involves mapping the potential energy surface from reactants to products. This process allows for the identification of intermediates and, crucially, transition states. A transition state is the highest energy point along the minimum energy path of a reaction and its structure and energy determine the reaction's activation energy and rate. rowansci.comosti.gov

For instance, in a hypothetical acid-catalyzed hydrolysis of this compound, DFT calculations could elucidate the step-by-step mechanism. This would involve modeling the initial protonation of the carbonyl oxygen, the subsequent nucleophilic attack by a water molecule, the formation of a tetrahedral intermediate, proton transfer steps, and finally the departure of the tert-butanol (B103910) leaving group to form 4-pentenoic acid. The calculated energies of each stationary point (reactants, intermediates, transition states, and products) would provide a comprehensive energy profile for the reaction.

Table 3: Illustrative Energy Profile for a Generic Ester Hydrolysis Reaction (Calculated via DFT)

| Species | Relative Energy (kcal/mol) |

| Reactants + H₃O⁺ | 0.0 |

| Transition State 1 (Protonation) | +5.0 |

| Protonated Ester | -10.0 |

| Transition State 2 (Water Attack) | +15.0 |

| Tetrahedral Intermediate | +2.0 |

| Transition State 3 (Proton Transfer) | +8.0 |

| Protonated Products | -5.0 |

| Products + H₃O⁺ | -15.0 |

Note: The data presented is a hypothetical example to illustrate the application of DFT in reaction pathway modeling and does not represent actual calculated values for this compound.

Quantum Chemical Descriptors and Reactivity Predictions

Quantum chemical descriptors are numerical values derived from computational calculations that quantify various electronic and structural properties of a molecule, allowing for the prediction of its reactivity. researchgate.net These descriptors are often used in quantitative structure-activity relationship (QSAR) studies.

Key global reactivity descriptors that can be calculated for this compound include:

Ionization Potential (I): The energy required to remove an electron, often approximated by the negative of the HOMO energy (-EHOMO).

Electron Affinity (A): The energy released upon adding an electron, approximated by the negative of the LUMO energy (-ELUMO).

Electronegativity (χ): A measure of the molecule's ability to attract electrons, calculated as (I + A) / 2.

Chemical Hardness (η): A measure of resistance to change in electron distribution, calculated as (I - A) / 2. A harder molecule is generally less reactive.

Chemical Softness (S): The reciprocal of hardness (1/η), indicating a higher propensity for chemical reactions.

Electrophilicity Index (ω): A measure of a molecule's ability to act as an electrophile, calculated as χ² / (2η).

For this compound, these descriptors would indicate a moderate reactivity. The presence of the electron-donating tert-butyl group would slightly decrease its electronegativity and electrophilicity compared to a corresponding methyl or ethyl ester.

Local reactivity descriptors, such as Fukui functions, can also be calculated to predict the most reactive sites within the molecule. For this compound, these calculations would likely confirm that the β-carbon of the double bond is susceptible to nucleophilic attack in conjugate addition reactions, while the carbonyl carbon is the primary site for direct nucleophilic acyl substitution.

Table 4: Representative Quantum Chemical Descriptors for a Model Unsaturated Ester

| Descriptor | Calculated Value (Illustrative) |

| HOMO Energy (EHOMO) | -9.5 eV |

| LUMO Energy (ELUMO) | -1.0 eV |

| Ionization Potential (I) | 9.5 eV |

| Electron Affinity (A) | 1.0 eV |

| Electronegativity (χ) | 5.25 eV |

| Chemical Hardness (η) | 4.25 eV |

| Chemical Softness (S) | 0.235 eV⁻¹ |

| Electrophilicity Index (ω) | 3.25 eV |

Note: These values are illustrative and based on typical ranges for organic molecules. They serve to demonstrate the concept of quantum chemical descriptors.

Emerging Research Frontiers and Future Perspectives

Integration in Sustainable and Circular Chemical Processes

The principles of green and sustainable chemistry are increasingly guiding the synthesis and application of chemical compounds. Tert-butyl pent-4-enoate (B1234886) is positioned to be a significant contributor to this paradigm shift, primarily through its connection to renewable feedstocks and its potential role in creating circular economies for polymeric materials.

A key pathway to establishing a sustainable production route for tert-butyl pent-4-enoate involves the use of biomass-derived platform chemicals. Lignocellulosic biomass, a non-food-based renewable resource, can be converted into a variety of valuable chemical intermediates. One such intermediate is γ-valerolactone (GVL), which can be catalytically transformed into pentenoic acids. The subsequent esterification of 4-pentenoic acid yields this compound, thereby linking its synthesis directly to a bio-based feedstock. This transition away from fossil fuel dependence is a critical step toward reducing the carbon footprint of chemical manufacturing. kpi.ua

The integration of this compound into circular chemical processes is another active area of research. A circular economy aims to eliminate waste and promote the continual use of resources. In the context of polymers derived from this compound, this involves designing materials that can be efficiently recycled back into their monomeric units or other valuable chemicals. nsf.gov Research is exploring chemical recycling techniques, such as solvolysis or pyrolysis, that can deconstruct polymers at the end of their life cycle. The presence of the ester group in polymers derived from this compound offers a potential site for targeted chemical cleavage, facilitating depolymerization and monomer recovery. This approach contrasts with traditional mechanical recycling, which often leads to a degradation of material properties over successive cycles.

Development of Novel Catalytic Systems for Challenging Transformations of this compound

The terminal alkene and ester functionalities of this compound make it a versatile substrate for a wide range of catalytic transformations. Modern catalysis research is focused on developing highly efficient and selective systems to convert this monomer into precisely defined molecules and polymers, which was previously challenging.

Olefin Metathesis: Ruthenium-based catalysts, particularly Grubbs-type catalysts, have revolutionized olefin metathesis, a powerful carbon-carbon bond-forming reaction. For this compound, cross-metathesis offers a pathway to elongate the carbon chain or introduce new functional groups by reacting it with other olefins. rsc.orgsquarespace.com Ring-opening metathesis polymerization (ROMP) is another key technique where cyclic olefins can be copolymerized with acyclic dienes like those potentially formed from this compound, leading to the synthesis of functional polyolefins with controlled microstructures. kpi.uansf.gov The development of catalysts with higher activity and greater tolerance to functional groups continues to be a major research goal. nsf.gov

| Catalytic Transformation | Catalyst Family | Potential Product from this compound | Significance |

| Cross-Metathesis | Ruthenium-carbene (e.g., Grubbs catalysts) | Functionalized long-chain esters | Access to novel difunctional molecules for specialty chemicals and polymers. rsc.org |

| Hydroformylation | Rhodium-phosphine complexes | Aldehyde-functionalized tert-butyl esters | Synthesis of intermediates for plasticizers, detergents, and polyols. nih.govutwente.nl |

| Atom Transfer Radical Polymerization (ATRP) | Copper-amine/ligand complexes | Well-defined homopolymers and block copolymers | Precise control over polymer molecular weight, architecture, and functionality. pusan.ac.krnih.gov |

Hydroformylation: The hydroformylation of the terminal double bond in this compound is a method to introduce an aldehyde group, creating a bifunctional molecule. This reaction is typically catalyzed by rhodium or cobalt complexes. nih.govutwente.nl Research in this area focuses on developing catalytic systems that offer high regioselectivity, favoring the formation of the linear aldehyde over the branched isomer. Furthermore, innovations in catalyst design aim to improve catalyst recovery and recycling, for instance by using supported catalysts or biphasic systems, which enhances the sustainability of the process. nih.gov

Controlled Radical Polymerization: Atom Transfer Radical Polymerization (ATRP) has emerged as a powerful method for synthesizing polymers with controlled molecular weights and low dispersity. nih.gov While ATRP of tert-butyl acrylate (B77674) is well-established for creating polymers with protected carboxylic acid side chains, similar principles can be applied to this compound. pusan.ac.kr In this case, the polymerization would proceed through the vinyl group, leaving the tert-butyl ester as a pendant group. Novel ATRP catalytic systems, including those that are photo-induced or use more environmentally benign metals, are being developed to broaden the scope and applicability of this technique for monomers like this compound. rsc.org

Advanced Materials Development from this compound as a Monomer (focused on synthetic approaches)

The unique structure of this compound makes it an attractive monomer for the synthesis of advanced functional materials. The tert-butyl ester group often serves as a protecting group for carboxylic acid functionality, which can be revealed in a post-polymerization step to create smart or functional polymers.

Synthesis of Functional Homopolymers and Copolymers: Using controlled polymerization techniques like ATRP, this compound can be polymerized to form poly(this compound). The synthetic approach involves a transition metal catalyst (e.g., a copper-ligand complex) that reversibly activates and deactivates the propagating polymer chain, allowing for uniform growth. pusan.ac.krnih.gov This homopolymer contains a hydrolyzable ester group in each repeating unit. Subsequent acid-catalyzed hydrolysis can convert the polymer into poly(pent-4-enoic acid), a polyelectrolyte with potential applications as a dispersant, adsorbent, or pH-responsive material.

Furthermore, this compound can be copolymerized with other vinyl monomers to tailor the properties of the resulting material. For example, copolymerization with a hydrophobic monomer like styrene (B11656) could lead to the synthesis of amphiphilic block copolymers after hydrolysis of the tert-butyl ester groups. These materials are capable of self-assembly in solution, forming micelles or other nanostructures relevant for drug delivery or nanotechnology applications.

| Polymer Type | Synthetic Approach | Key Feature of Resulting Material | Potential Application |

| Homopolymer (Poly(this compound)) | Atom Transfer Radical Polymerization (ATRP) | Precursor to a functional polyelectrolyte (poly(pent-4-enoic acid)). pusan.ac.kr | Dispersants, smart hydrogels. |

| Block Copolymers | Sequential ATRP | Amphiphilic properties after selective hydrolysis. | Self-assembling materials, nanocarriers. |

| Bottlebrush Polymers | Ring-Opening Metathesis Polymerization (ROMP) of macromonomers | High density of functional side chains on a polymer backbone. | Advanced coatings, lubricants. nsf.gov |

Macromonomer Synthesis for Bottlebrush Polymers: A more advanced synthetic approach involves using this compound to create macromonomers. In this strategy, a different polymerization technique could be used to create a short polymer chain that is then end-capped with a polymerizable group. However, a more direct route involves its use in "grafting-through" polymerizations. For instance, macromonomers with a polymerizable headgroup (like a norbornene) and a tail derived from other monomers can be synthesized. These macromonomers can then be polymerized via ROMP to create bottlebrush polymers—molecules with a central backbone and dense, radiating side chains. nsf.gov While not directly using this compound as the macromonomer itself, its structural motifs are relevant to the side chains that can be incorporated. The resulting architecture imparts unique physical properties, such as low solution viscosity and interesting surface properties.

Q & A

Q. What are the standard synthetic routes for preparing tert-butyl pent-4-enoate derivatives, and how are reaction conditions optimized?

Methodological Answer: this compound derivatives are typically synthesized via catalytic allylic substitution or cross-metathesis reactions. For example, (E)-tert-butyl 2-((diphenylmethylene)amino)-5-(naphthalen-2-yl)pent-4-enoate (IV-3p) was prepared using a two-step process involving palladium-catalyzed coupling and subsequent deprotection under inert nitrogen atmospheres. Reaction optimization includes temperature control (0–25°C), solvent selection (e.g., dichloromethane or THF), and catalyst loading (e.g., Grubbs catalysts for olefin metathesis). Characterization via NMR and HRMS ensures purity .

Q. How are this compound derivatives characterized to confirm structural integrity?

Methodological Answer: Structural validation employs:

- 1H/13C NMR : Assigns proton and carbon environments (e.g., distinguishing between E/Z isomers via coupling constants in olefinic protons).

- IR Spectroscopy : Identifies functional groups like carbonyl (C=O stretch at ~1720 cm⁻¹) and amino groups (N–H stretches).

- HRMS : Confirms molecular formula (e.g., IV-3d: C₃₄H₃₃ClNO₂ with [M+H]⁺ = 526.2151) .

Q. What safety protocols are critical when handling this compound derivatives?

Methodological Answer:

- Use explosion-proof equipment and grounded metal containers to prevent static discharge due to peroxide-forming risks .

- Avoid inhalation/ingestion via fume hoods, gloves, and PPE (safety code H303+H313+H333). Store at –20°C in airtight containers .

Advanced Research Questions

Q. How do steric and electronic effects of tert-butyl groups influence catalytic efficiency in allylic substitution reactions?

Methodological Answer: The tert-butyl group’s steric bulk enhances regioselectivity in palladium-catalyzed reactions by shielding reactive sites. For example, in synthesizing (R)-tert-butyl 2-amino-5-(4-chlorophenyl)pent-4-enoate, the tert-butyl carbamate moiety directs nucleophilic attack to the α-position, reducing side reactions. Kinetic studies (e.g., variable-temperature NMR) quantify these effects .

Q. What analytical strategies resolve contradictions in spectral data for structurally similar derivatives (e.g., IV-3d vs. IV-3e)?

Methodological Answer:

Q. How can Z-selective cross-metathesis be achieved for this compound derivatives, and what catalysts are optimal?

Methodological Answer: Z-selectivity is achieved using molybdenum-based Schrock catalysts (e.g., Mo(NAr)(CHCMe₂Ph)(OR)₂), which favor syn addition. Pre-drying substrates (e.g., tert-butyl allylcarbamate) via azeotropic distillation with benzene minimizes moisture interference. Reaction monitoring via GC-MS ensures >90% Z-isomer yield .

Q. What are the limitations of current synthetic methods for this compound derivatives, and how can they be addressed?

Methodological Answer: Key limitations include:

- Low enantiomeric excess (ee) : Addressed using chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric catalysis (e.g., Jacobsen’s salen complexes).

- Scale-up challenges : Microreactor systems improve heat/mass transfer for gram-scale syntheses .

Featured Recommendations

| Most viewed | ||

|---|---|---|